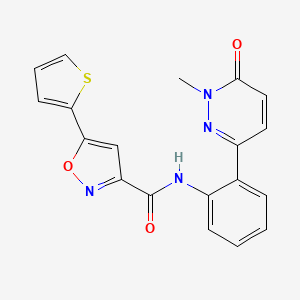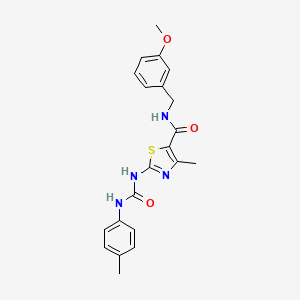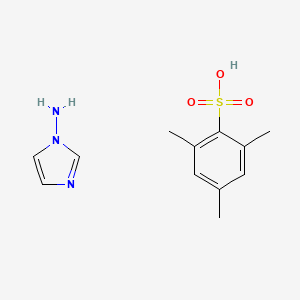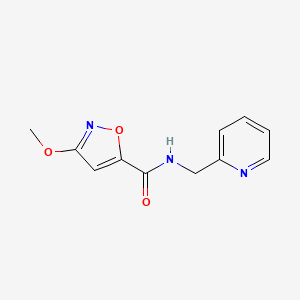
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridazinone moiety, a phenyl ring, and a thiophene-substituted isoxazole, suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the pyridazinone core.
Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Final Coupling: The thiophene-substituted isoxazole can be coupled with the pyridazinone-phenyl intermediate using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone or isoxazole rings, potentially forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: can be compared with other isoxazole derivatives, pyridazinone derivatives, and thiophene-containing compounds.
Isoxazole Derivatives: Known for their anti-inflammatory and antimicrobial activities.
Pyridazinone Derivatives: Often studied for their cardiovascular and anti-cancer properties.
Thiophene-Containing Compounds: Widely used in materials science and as pharmacophores in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines features of isoxazole, pyridazinone, and thiophene moieties. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-23-18(24)9-8-14(21-23)12-5-2-3-6-13(12)20-19(25)15-11-16(26-22-15)17-7-4-10-27-17/h2-11H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGSJAEWKZAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2424083.png)

![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)
![N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2424093.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2424094.png)


![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)
![2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424099.png)

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

